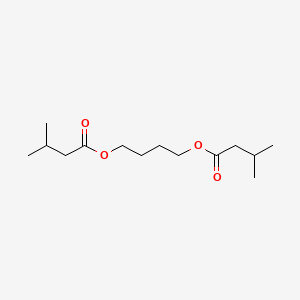
Butane-1,4-diyl bis(3-methylbutanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl bis(3-methylbutanoate) is an organic compound with the molecular formula C14H26O4. It is a diester derived from butane-1,4-diol and 3-methylbutanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(3-methylbutanoate) typically involves the esterification of butane-1,4-diol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutanoate) follows a similar esterification process but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl bis(3-methylbutanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,4-diol and 3-methylbutanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Butane-1,4-diol and 3-methylbutanoic acid.
Reduction: Butane-1,4-diol and 3-methylbutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Butane-1,4-diyl bis(3-methylbutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of butane-1,4-diyl bis(3-methylbutanoate) is primarily based on its ability to undergo hydrolysis and release butane-1,4-diol and 3-methylbutanoic acid. These products can then participate in various biochemical pathways. The ester bonds in the compound are susceptible to enzymatic hydrolysis, which facilitates its breakdown in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar ester structure but with furan-2-carboxylic acid instead of 3-methylbutanoic acid.
Butane-1,4-diyl bis(benzoate): Contains benzoic acid esters instead of 3-methylbutanoic acid esters.
Uniqueness
Butane-1,4-diyl bis(3-methylbutanoate) is unique due to its specific ester groups derived from 3-methylbutanoic acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo specific reactions makes it valuable in various applications .
Propriétés
Numéro CAS |
1572-76-5 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
4-(3-methylbutanoyloxy)butyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O4/c1-11(2)9-13(15)17-7-5-6-8-18-14(16)10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
NQPMSMAZLWYHRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCCCCOC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


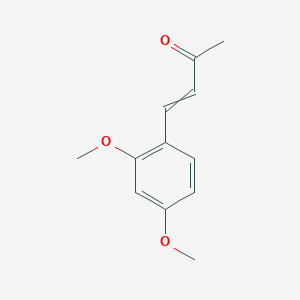
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
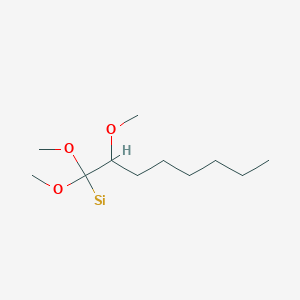
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)

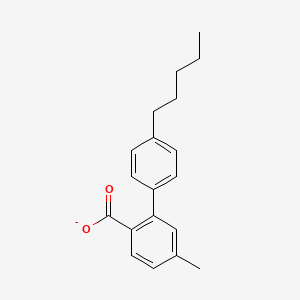
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
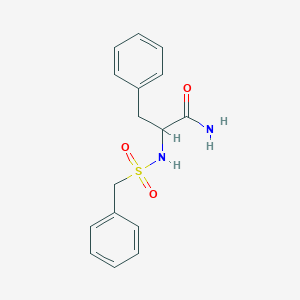
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)

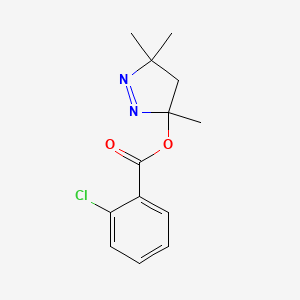

![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
